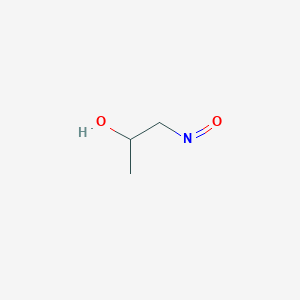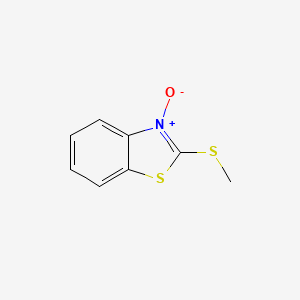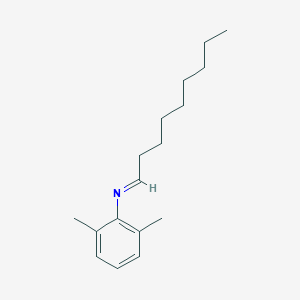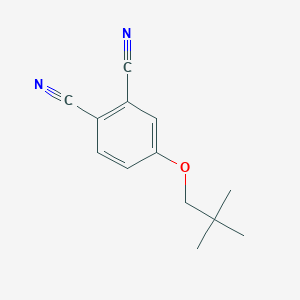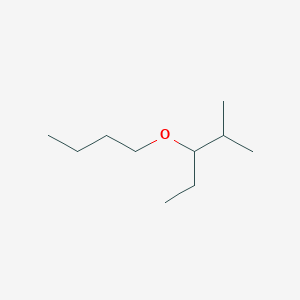
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione typically involves the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic dimerization of isobutylene followed by hydrogenation . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Known for its use as a standard in octane rating.
2,2,4-Trimethyl-1,3-pentanediol: Used in the synthesis of monoisobutyrate derivatives and as a component in polyester resins.
2,4,4-Trimethyl-1-pentene: Employed in catalytic functionalities and oxidation reactions.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
93571-56-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-(2-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H20O2/c1-10(2)13(16)15(4,5)14(17)12-9-7-6-8-11(12)3/h6-10H,1-5H3 |
InChI Key |
JWAZNQVLFGNOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)(C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

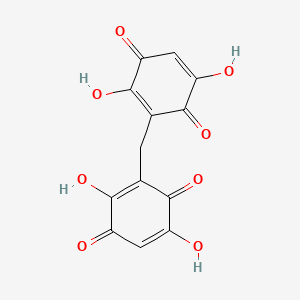
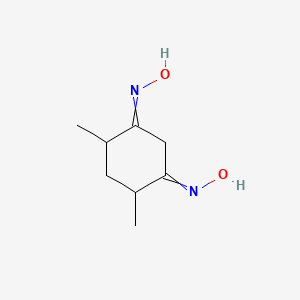
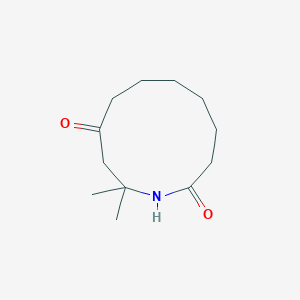
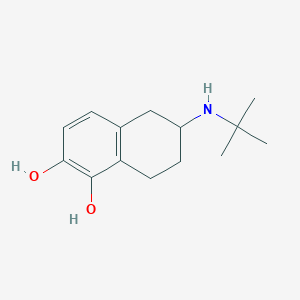
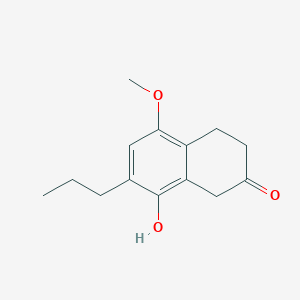

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
